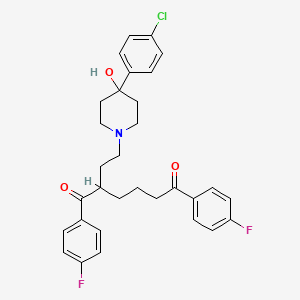
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol is a synthetic compound that combines the structural elements of haloperidol, a well-known antipsychotic medication, with a fluorophenyl group. This compound is of interest due to its potential pharmacological properties and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol typically involves the following steps:
Formation of the Fluorophenyl Butanone Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with butanone under acidic or basic conditions to form 1-(4-fluorophenyl)butan-1-one.
Coupling with Haloperidol: The intermediate is then coupled with haloperidol through a series of reactions, including nucleophilic substitution and reduction, to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butanone moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: Investigated for its pharmacological properties, particularly its potential antipsychotic effects.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol is believed to involve the antagonism of dopamine receptors, particularly the D2 receptor, similar to haloperidol. This interaction inhibits dopamine-mediated neurotransmission, which is thought to be responsible for its antipsychotic effects. Additionally, the fluorophenyl group may enhance its binding affinity and selectivity for certain receptor subtypes.
類似化合物との比較
Haloperidol: A typical antipsychotic used to treat schizophrenia and other psychoses.
Fluorobutyrophenone Derivatives: Compounds with similar structural features but varying pharmacological profiles.
Uniqueness: 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol is unique due to the combination of the fluorophenyl group with the haloperidol structure, potentially offering enhanced pharmacological properties and receptor selectivity compared to its parent compound.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics
特性
CAS番号 |
2733217-31-5 |
|---|---|
分子式 |
C31H32ClF2NO3 |
分子量 |
540.0 g/mol |
IUPAC名 |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethyl]-1,6-bis(4-fluorophenyl)hexane-1,6-dione |
InChI |
InChI=1S/C31H32ClF2NO3/c32-26-10-8-25(9-11-26)31(38)17-20-35(21-18-31)19-16-23(30(37)24-6-14-28(34)15-7-24)2-1-3-29(36)22-4-12-27(33)13-5-22/h4-15,23,38H,1-3,16-21H2 |
InChIキー |
XMHHCEIDXVFVEU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(CCCC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


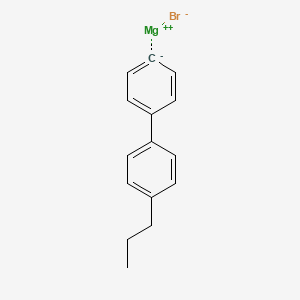
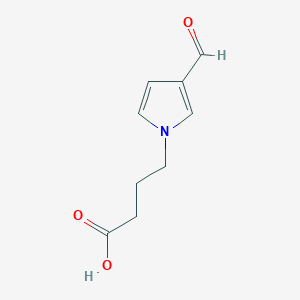
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)

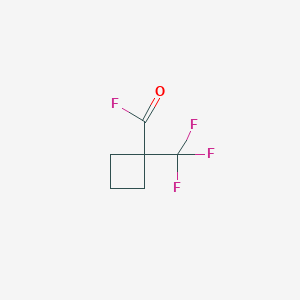
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
pyridine](/img/structure/B13424508.png)
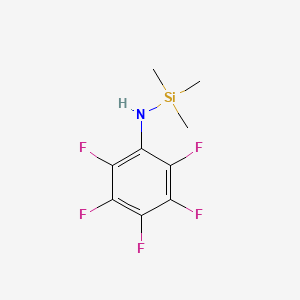

![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)

![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)


